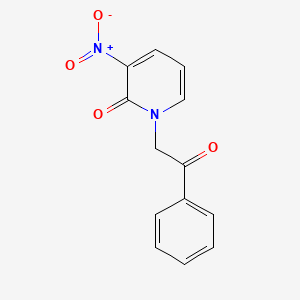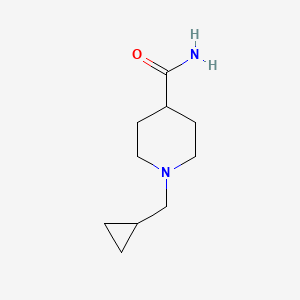
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques
The development of novel synthetic routes for imidazole and piperazine derivatives has been a focus of research. For instance, compounds with structural features similar to the specified chemical have been synthesized through various methods, including microwave-assisted synthesis, which offers an efficient, green, and rapid approach for preparing imidazo[1,2-b]pyridazine moieties, indicating the versatility and adaptability of synthetic strategies in medicinal chemistry (Rajesh H. Vekariya et al., 2017).
Structural Analysis
The detailed structural characterization of synthesized compounds, including the analysis of their crystal structure, provides insights into their conformational behaviors and potential intermolecular interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed to understand its conformation and dihedral angles, which are crucial for predicting the compound's reactivity and binding properties (Md. Serajul Haque Faizi et al., 2016).
Biological Activities
Antimicrobial and Antifungal Properties
Research has shown that derivatives of piperazine and imidazole exhibit significant antimicrobial and antifungal activities. For example, a study on azole-containing piperazine derivatives demonstrated their potent and broad-spectrum antimicrobial efficacy, highlighting their potential as leads for developing new antimicrobial agents (Lin-Ling Gan et al., 2010).
Anticancer Activity
The evaluation of novel piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for their anticancer activity has yielded promising results. Compounds were tested against various cancer cell lines, and several showed significant anticancer potential, underscoring the importance of structural modifications in enhancing biological activity (Sandeep Kumar et al., 2013).
Antiviral and Enzyme Inhibition
The search for effective antiviral agents has led to the synthesis and evaluation of new compounds based on the imidazole and piperazine scaffolds. Some derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors with promising anti-HIV activity, illustrating the therapeutic potential of these compounds in treating viral infections (N. Al-Masoudi et al., 2007).
Propiedades
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-16-4-2-3-5-17(16)24-14-18(23)22-12-10-20(11-13-22)8-9-21-7-6-19-15-21/h2-7,15H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNNPQGRSVJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)

![6-butyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2755430.png)

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)


![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2755439.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)
